Ethyl 5-Bromo-2-[2-(1,3-dioxo-2-isoindolinyl)ethyl]furan-3-carboxylate
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Overview
Description
Ethyl 5-Bromo-2-[2-(1,3-dioxo-2-isoindolinyl)ethyl]furan-3-carboxylate is a complex organic compound that features a furan ring substituted with a bromine atom and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-Bromo-2-[2-(1,3-dioxo-2-isoindolinyl)ethyl]furan-3-carboxylate typically involves multiple stepsThe reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of catalysts and automated systems can further enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-Bromo-2-[2-(1,3-dioxo-2-isoindolinyl)ethyl]furan-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .
Scientific Research Applications
Ethyl 5-Bromo-2-[2-(1,3-dioxo-2-isoindolinyl)ethyl]furan-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 5-Bromo-2-[2-(1,3-dioxo-2-isoindolinyl)ethyl]furan-3-carboxylate involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various effects. For example, it may inhibit certain enzymes or receptors, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-Bromo-2-[2-(1,3-dioxo-2-isoindolinyl)ethyl]furan-3-carboxylate:
Other Indole Derivatives: These compounds share some structural similarities but differ in their specific functional groups and biological activities.
Uniqueness
This compound is unique due to its combination of a furan ring, bromine atom, and ethyl ester group. This unique structure contributes to its specific chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C17H14BrNO5 |
---|---|
Molecular Weight |
392.2 g/mol |
IUPAC Name |
ethyl 5-bromo-2-[2-(1,3-dioxoisoindol-2-yl)ethyl]furan-3-carboxylate |
InChI |
InChI=1S/C17H14BrNO5/c1-2-23-17(22)12-9-14(18)24-13(12)7-8-19-15(20)10-5-3-4-6-11(10)16(19)21/h3-6,9H,2,7-8H2,1H3 |
InChI Key |
NWPFMIUZOQWVKM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C1)Br)CCN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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